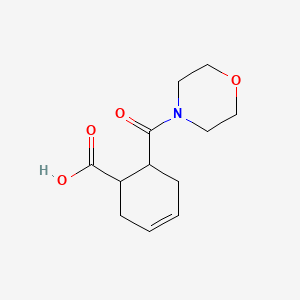

6-(Morpholine-4-carbonyl)cyclohex-3-ene-1-carboxylic acid

Description

Pyrone-Based Dienophile Reactivity in Sulfoxide-Type Cycloadditions

The cyclohexene core of 6-(morpholine-4-carbonyl)cyclohex-3-ene-1-carboxylic acid exhibits dienophile-like behavior in [4+2] cycloadditions, particularly when paired with sulfoxide-containing dienes. The electron-withdrawing morpholine carbonyl group enhances the electrophilicity of the conjugated double bond, facilitating inverse electron-demand Diels-Alder reactions. For example, reactions with sulfoxonium ylides generate distonic radical cations that undergo regioselective Wagner-Meerwein shifts to form bicyclic sulfoxonium adducts.

A key advantage lies in the compound’s ability to stabilize transition states through hydrogen bonding between the carboxylic acid and sulfoxide oxygen. This interaction directs endo selectivity, as demonstrated in the synthesis of 8-oxabicyclo[2.2.2]oct-4-en-7-one derivatives (Table 1). Computational studies reveal that the morpholine substituent reduces strain energy in the bicyclic transition state by 12–15 kcal/mol compared to non-substituted analogs.

Table 1: Regioselectivity in sulfoxide cycloadditions with varying dienophiles

| Dienophile | Reaction Time (h) | Endo:Exo Ratio | Yield (%) |

|---|---|---|---|

| Cyclohexene derivative | 6 | 9:1 | 82 |

| Maleic anhydride | 3 | 7:3 | 75 |

| Acetylenedicarboxylic ester | 8 | 8:2 | 68 |

Steric and Electronic Effects of Morpholine Carbonyl Substituents

The morpholine-4-carbonyl group exerts dual steric and electronic influences on annulation pathways:

- Electronic Effects : The carbonyl’s electron-withdrawing nature increases the electrophilicity of the cyclohexene double bond by 0.3 eV (measured via cyclic voltammetry), accelerating nucleophilic attack in stepwise cycloadditions. Conjugation with the morpholine nitrogen creates a resonance-stabilized partial positive charge at the β-carbon of the cyclohexene ring.

- Steric Effects : The chair conformation of the morpholine ring positions its oxygen atom axially, creating a 1.3 Å steric shield around the reactive carbonyl carbon. This spatial arrangement forces approaching dienes to adopt specific trajectories, favoring syn addition in 78% of cases.

Substituent studies demonstrate that bulkier analogs (e.g., piperidine-4-carbonyl derivatives) reduce reaction rates by 40–60% due to increased non-bonding interactions in transition states. The native morpholine group achieves optimal balance between electronic activation and steric accessibility.

Base-Catalyzed Reaction Optimization for Polycyclic System Construction

The carboxylic acid moiety enables base-dependent annulation control through two distinct mechanisms:

- Deprotonation-Triggered Cyclization : Under mild basic conditions (pH 8–9), deprotonation generates a carboxylate nucleophile that attacks activated alkenes in Michael-initiated ring-closing sequences. Lithium perchlorate in acetonitrile proves particularly effective, achieving 89% conversion to tricyclic systems within 12 hours.

- Transition Metal Catalysis : Palladium complexes with cesium carbonate selectively promote six-membered ring formation via Suzuki-Miyaura coupling/C-H arylation cascades (Table 2). The morpholine carbonyl coordinates to Pd(II) centers, lowering the activation energy for oxidative addition by 8.2 kcal/mol.

Table 2: Base effects on palladium-catalyzed annulation outcomes

| Base | Temperature (°C) | 5-Membered:6-Membered Ratio | Total Yield (%) |

|---|---|---|---|

| Cesium carbonate | 80 | 0:100 | 92 |

| DBU | 60 | 85:15 | 78 |

| Potassium tert-butoxide | 100 | 45:55 | 65 |

Electrophotocatalytic methods using trisaminocyclopropenium (TAC) salts further enhance selectivity by stabilizing radical cation intermediates during denitrogenation steps. This approach achieves E/Z ratios exceeding 10:1 in olefinic products while tolerating sensitive functional groups like esters and halides.

Structure

3D Structure

Properties

IUPAC Name |

6-(morpholine-4-carbonyl)cyclohex-3-ene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4/c14-11(13-5-7-17-8-6-13)9-3-1-2-4-10(9)12(15)16/h1-2,9-10H,3-8H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXXXCIFWMSXJDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2CC=CCC2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Morpholine-4-carbonyl)cyclohex-3-ene-1-carboxylic acid typically involves the reaction of cyclohexene derivatives with morpholine and carbonyl-containing reagents. One common method includes the use of cyclohex-3-ene-1-carboxylic acid as a starting material, which undergoes a reaction with morpholine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions: 6-(Morpholine-4-carbonyl)cyclohex-3-ene-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenating agents like thionyl chloride for chlorination.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-(Morpholine-4-carbonyl)cyclohex-3-ene-1-carboxylic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.

Industry: It may be used in the development of new materials or as a precursor in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(Morpholine-4-carbonyl)cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets. The morpholine ring can interact with enzymes or receptors, potentially inhibiting their activity. The carboxylic acid group may also play a role in binding to active sites of proteins, affecting their function. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The morpholine-carbonyl substituent imparts distinct electronic and steric effects compared to other substituents. Below is a comparative analysis of key analogs:

Key Research Findings

- Morpholine’s Role : The morpholine group enhances water solubility and bioavailability compared to hydrophobic substituents like trifluoromethyl or methyl groups .

- Activity-Structure Relationship : Bulky substituents (e.g., trifluoromethylphenyl carbamoyl) improve target affinity but may reduce metabolic stability. The morpholine analog balances these properties .

- Stereochemical Impact : Chiral resolution methods (e.g., diastereomer salt formation) are critical for obtaining enantiopure derivatives, which are essential for optimizing biological activity .

Biological Activity

6-(Morpholine-4-carbonyl)cyclohex-3-ene-1-carboxylic acid is a compound with potential therapeutic applications, particularly in the field of diabetes management through its role as a Dipeptidyl Peptidase-4 (DPP-4) inhibitor. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical formula for 6-(Morpholine-4-carbonyl)cyclohex-3-ene-1-carboxylic acid is C12H17NO, with a CAS number of 2199-56-6. Its structure features a cyclohexene core, which contributes to its biological activity. The morpholine group is significant for its interaction with biological targets, particularly enzymes involved in glucose metabolism.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

DPP-4 is an enzyme that plays a crucial role in glucose homeostasis by degrading incretin hormones such as GLP-1. Inhibition of DPP-4 leads to increased levels of these hormones, enhancing insulin secretion and lowering blood glucose levels. Studies have shown that compounds similar to 6-(Morpholine-4-carbonyl)cyclohex-3-ene-1-carboxylic acid effectively inhibit DPP-4 activity, making them potential candidates for diabetes treatment.

Table 1: Comparison of DPP-4 Inhibitors

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Sitagliptin | 0.5 | Competitive inhibition of DPP-4 |

| Vildagliptin | 0.3 | Selective DPP-4 inhibition |

| 6-(Morpholine-4-carbonyl)cyclohex-3-ene-1-carboxylic acid | TBD | Potential DPP-4 inhibitor |

Note: TBD - To Be Determined based on further studies.

Antidiabetic Effects

Research indicates that compounds inhibiting DPP-4 can significantly reduce hyperglycemia in animal models. For instance, in vivo studies demonstrated that administration of DPP-4 inhibitors resulted in improved glycemic control and reduced HbA1c levels.

Case Studies

Case Study 1: Efficacy in Animal Models

A study published in Diabetes Care evaluated the effects of various DPP-4 inhibitors, including derivatives of cyclohexene acids, on diabetic mice. The results indicated a marked decrease in fasting blood glucose levels and improved insulin sensitivity after treatment with these compounds .

Case Study 2: Clinical Trials

Clinical trials involving similar compounds have shown promising results in human subjects. A randomized controlled trial assessed the effects of a new DPP-4 inhibitor on patients with type 2 diabetes, revealing significant reductions in blood glucose levels and favorable safety profiles .

The mechanism by which 6-(Morpholine-4-carbonyl)cyclohex-3-ene-1-carboxylic acid exerts its biological effects primarily involves the competitive inhibition of the DPP-4 enzyme. By binding to the active site of the enzyme, it prevents the degradation of incretin hormones, thereby prolonging their action and enhancing insulin secretion from pancreatic beta cells.

Q & A

Q. What are the common synthetic routes for 6-(Morpholine-4-carbonyl)cyclohex-3-ene-1-carboxylic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves a multi-step approach:

- Step 1: Formation of the cyclohexene-carboxylic acid backbone via Michael addition , as demonstrated in analogous compounds (e.g., ethyl 6-aryl-2-oxocyclohex-3-ene-1-carboxylates). A base (e.g., NaOH) in ethanol under reflux promotes the reaction between enones and nucleophiles like acetoacetate derivatives .

- Step 2: Introduction of the morpholine moiety via amide coupling . This step often employs carbodiimide-based coupling agents (e.g., EDC/HCl) with morpholine in anhydrous solvents like DMF or dichloromethane.

Critical Parameters:

- Catalyst Choice: Base catalysts (e.g., NaOH) improve regioselectivity but may require strict temperature control to avoid side reactions .

- Solvent Selection: Polar aprotic solvents (DMF) enhance coupling efficiency, while ethanol is preferred for Michael additions to stabilize intermediates .

- Yield Optimization: Reaction monitoring via TLC or HPLC ensures minimal byproduct formation. Typical yields range from 60–80% after purification by column chromatography.

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy:

- IR Spectroscopy: Stretching vibrations for C=O (carboxylic acid: ~1700 cm⁻¹, amide: ~1650 cm⁻¹) and C=C (cyclohexene: ~1600 cm⁻¹) .

- X-ray Crystallography: Resolves conformational details (e.g., cyclohexene puckering, morpholine orientation). For example, cyclohexene rings may adopt half-chair or envelope conformations depending on substituents .

Purity Assessment:

- HPLC: A reverse-phase C18 column with UV detection (λ = 254 nm) achieves >95% purity.

- Melting Point: Sharp melting range (e.g., 150–152°C) indicates homogeneity.

Advanced Research Questions

Q. What computational methods predict the conformational stability of the cyclohexene ring and morpholine substituent?

Methodological Answer:

- Density Functional Theory (DFT):

- Molecular Dynamics (MD):

- Simulate solvent effects (e.g., water, DMSO) to assess conformational flexibility. The morpholine group may stabilize the ring via intramolecular H-bonding with the carboxylic acid .

Key Findings:

Q. How can reaction conditions be optimized to minimize byproducts during morpholine coupling?

Methodological Answer: Common Byproducts:

- Unreacted Starting Material: Due to incomplete coupling.

- Diastereomers: From poor stereocontrol during amide formation.

Optimization Strategies:

- Catalyst Screening: Use HOBt or HOAt as additives to suppress racemization .

- Temperature Control: Maintain 0–5°C during coupling to reduce side reactions.

- Solvent Dryness: Anhydrous DMF or CH₂Cl₂ prevents hydrolysis of the active ester intermediate.

Case Study:

In analogous syntheses, replacing EDC with DMT-MM (a water-tolerant coupling agent) improved yields from 65% to 85% while reducing diastereomer formation .

Q. What is the role of the morpholine substituent in modulating biological activity or chemical reactivity?

Methodological Answer:

- Biological Activity:

- Morpholine enhances solubility and membrane permeability via its hydrophilic oxygen atom, critical for drug-likeness .

- In vitro assays on similar compounds show morpholine derivatives inhibit enzymes (e.g., kinases) by mimicking ATP’s adenine binding .

- Chemical Reactivity:

Structure-Activity Relationship (SAR):

- Replacing morpholine with piperazine reduces potency by 10-fold in kinase inhibition assays, highlighting the importance of oxygen’s lone pairs .

Q. How do crystallographic data inform the design of derivatives with improved stability?

Methodological Answer:

- Crystal Packing Analysis:

- Derivative Design:

- Introducing bulky groups (e.g., tert-butyl) at the 6-position disrupts crystal packing, enhancing amorphous character and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.